1-(4-Chlorophenyl)-1,4,5,6-tetrahydrocyclopenta[C]pyrazole-3-carboxylic acid
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Overview
Description
1-(4-Chlorophenyl)-1,4,5,6-tetrahydrocyclopenta[C]pyrazole-3-carboxylic acid is a heterocyclic compound that features a pyrazole ring fused with a cyclopentane ring and substituted with a 4-chlorophenyl group
Mechanism of Action
Target of Action
The compound “1-(4-Chlorophenyl)-1,4,5,6-tetrahydrocyclopenta[C]pyrazole-3-carboxylic acid” is a pyrazole derivative. Pyrazole derivatives are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . The primary targets of this compound are Leishmania aethiopica and Plasmodium berghei . These organisms are the causative agents of leishmaniasis and malaria, respectively .
Mode of Action
The compound interacts with its targets by inhibiting their growth and replication. In the case of Leishmania aethiopica, the compound displayed superior antipromastigote activity . The molecular docking study conducted on Lm-PTR1, complexed with Trimethoprim, justified the better antileishmanial activity of the compound .
Biochemical Pathways
The compound affects the biochemical pathways of the target organisms, leading to their deathIt is known that pyrazole derivatives can affect various cellular components negatively, leading to cellular damage .
Pharmacokinetics
The compound’s potent antileishmanial and antimalarial activities suggest that it has good bioavailability .
Result of Action
The result of the compound’s action is the inhibition of the growth and replication of the target organisms. For instance, the compound displayed superior antipromastigote activity against Leishmania aethiopica, being 174- and 2.6-fold more active than the standard drugs miltefosine and amphotericin B deoxycholate, respectively . Furthermore, the compound elicited better inhibition effects against Plasmodium berghei .
Biochemical Analysis
Biochemical Properties
It is known that pyrazole derivatives, which include this compound, exhibit a broad spectrum of biological properties . They have been found to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Pyrazole derivatives have been shown to have effects on various types of cells and cellular processes . They can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known that pyrazole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that pyrazole derivatives can have long-term effects on cellular function in in vitro or in vivo studies .
Metabolic Pathways
It is known that pyrazole derivatives can interact with various enzymes or cofactors .
Preparation Methods
The synthesis of 1-(4-Chlorophenyl)-1,4,5,6-tetrahydrocyclopenta[C]pyrazole-3-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone or β-keto ester under acidic or basic conditions.
Cyclization: The intermediate pyrazole undergoes cyclization with a suitable cyclopentane derivative to form the fused ring system.
Industrial production methods may involve optimization of these steps to improve yield and scalability, often using continuous flow reactors and automated synthesis techniques.
Chemical Reactions Analysis
1-(4-Chlorophenyl)-1,4,5,6-tetrahydrocyclopenta[C]pyrazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound to its corresponding alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring or the pyrazole ring.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form larger heterocyclic systems.
Common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(4-Chlorophenyl)-1,4,5,6-tetrahydrocyclopenta[C]pyrazole-3-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.
Medicine: Research has indicated its potential use in the treatment of various diseases, including cancer, inflammation, and infectious diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.
Comparison with Similar Compounds
1-(4-Chlorophenyl)-1,4,5,6-tetrahydrocyclopenta[C]pyrazole-3-carboxylic acid can be compared with other similar compounds, such as:
1-(4-Chlorophenyl)-3,5-dimethylpyrazole: This compound has a similar pyrazole ring but with different substituents, leading to different chemical and biological properties.
1-(4-Chlorophenyl)-1H-pyrazole-3-carboxylic acid:
4-Chlorophenylhydrazine: A precursor in the synthesis of pyrazole derivatives, it has different chemical properties due to the absence of the pyrazole ring.
The uniqueness of this compound lies in its fused ring system and specific substituents, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
1-(4-chlorophenyl)-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O2/c14-8-4-6-9(7-5-8)16-11-3-1-2-10(11)12(15-16)13(17)18/h4-7H,1-3H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSXZRDOCGJCRLQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)N(N=C2C(=O)O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.